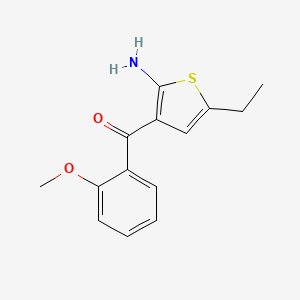
(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone is an organic compound that belongs to the class of thiophenes Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Substitution Reactions: The ethyl group can be introduced via Friedel-Crafts alkylation, where ethyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.
Methanone Formation: The final step involves the formation of the methanone group by reacting the thiophene derivative with 2-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Sourcing: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Using techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of (2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
- (2-Amino-5-ethylthiophen-3-yl)-(2-chlorophenyl)methanone
- (2-Amino-5-methyl-thiophen-3-yl)-p-tolyl-methanone
Uniqueness
(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone is unique due to the presence of both an amino group and a methoxyphenyl group, which can confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
50508-63-9 |
|---|---|
分子式 |
C14H15NO2S |
分子量 |
261.34 g/mol |
IUPAC名 |
(2-amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H15NO2S/c1-3-9-8-11(14(15)18-9)13(16)10-6-4-5-7-12(10)17-2/h4-8H,3,15H2,1-2H3 |
InChIキー |
QGNHEEZYNCMJMY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


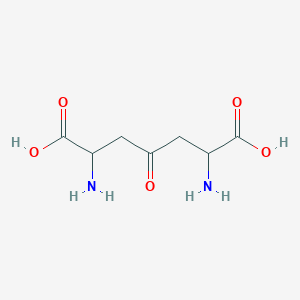
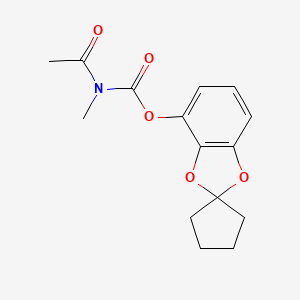
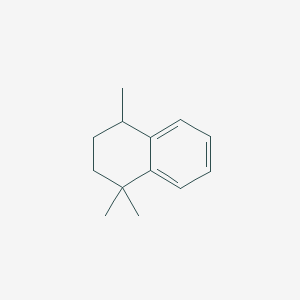
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
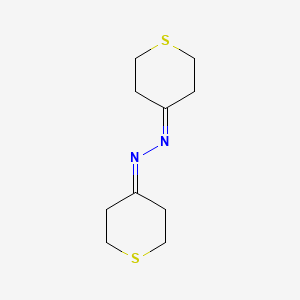
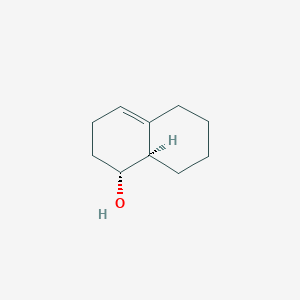
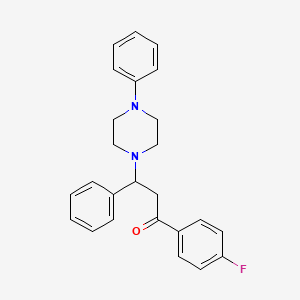
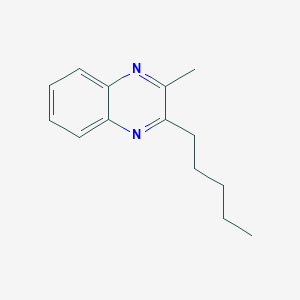
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
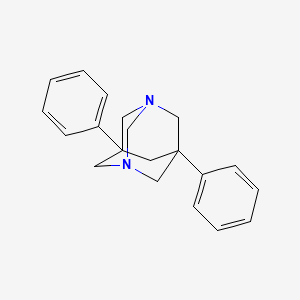

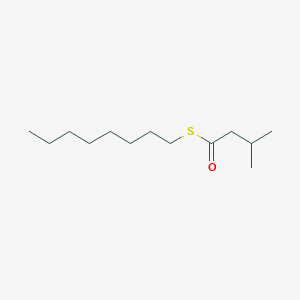

![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
